1,5-Dimethyl 2-[(4-ethynylphenyl)formamido]pentanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-[(4-ethynylbenzoyl)amino]pentanedioate is an organic compound with a complex structure that includes an ethynyl group attached to a benzoyl moiety, which is further connected to a pentanedioate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-[(4-ethynylbenzoyl)amino]pentanedioate typically involves multi-step organic reactions. One common method starts with the preparation of 4-ethynylbenzoic acid, which is then converted to its acyl chloride derivative. This intermediate is reacted with dimethyl pentanedioate in the presence of a base to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as pyridine to facilitate the acylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like column chromatography and recrystallization is common to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2-[(4-ethynylbenzoyl)amino]pentanedioate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The benzoyl moiety can be reduced to a benzyl group under hydrogenation conditions.
Substitution: The ester groups can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of 4-ethynylbenzaldehyde or 4-ethynylbenzoic acid.
Reduction: Formation of dimethyl 2-[(4-ethylbenzoyl)amino]pentanedioate.
Substitution: Formation of dimethyl 2-[(4-ethynylbenzoyl)amino]pentanamide or corresponding alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-[(4-ethynylbenzoyl)amino]pentanedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings
Wirkmechanismus
The mechanism by which dimethyl 2-[(4-ethynylbenzoyl)amino]pentanedioate exerts its effects is primarily through its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the ester groups can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, including those involved in inflammation and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-(dimethylamino)benzoate: Shares the benzoyl moiety but lacks the ethynyl and pentanedioate groups.
Dimethyl fumarate: Contains ester groups but differs in the core structure and functional groups.
Uniqueness
Dimethyl 2-[(4-ethynylbenzoyl)amino]pentanedioate is unique due to its combination of an ethynyl group, benzoyl moiety, and pentanedioate ester. This unique structure imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other similar compounds .
Eigenschaften
Molekularformel |
C16H17NO5 |
---|---|
Molekulargewicht |
303.31 g/mol |
IUPAC-Name |
dimethyl 2-[(4-ethynylbenzoyl)amino]pentanedioate |
InChI |
InChI=1S/C16H17NO5/c1-4-11-5-7-12(8-6-11)15(19)17-13(16(20)22-3)9-10-14(18)21-2/h1,5-8,13H,9-10H2,2-3H3,(H,17,19) |
InChI-Schlüssel |
LLIOKEUXNHKVHC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.